Cas no 54532-48-8 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI))
54532-48-8 structure
Product Name:D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI)
Numero CAS:54532-48-8
MF:C10H12N5O6P
MW:329.205942153931
CID:374954
PubChem ID:118704577
Update Time:2025-04-19
D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI)
- formycin cyclic 3',5'-monophosphate
- 1H-Pyrazolo[4,3-d]pyrimidine,D-ribitol deriv.
- 4H-Furo[3,2-d]-1,3,2-dioxaphosphorin, D-ribitol deriv.
- Formycin 3',5'-cyclic monophosphate
- Formycin 3',5'-monophosphate
- D-Ribitol, 1-C-(7-amino-1H-pyrazolo(4,3-d)pyrimidine-3-yl)-1,4-anhydro-, cyclic 3',5'-(hydrogen phosphate), (S)-
- (S)-1-C-(7-Amino-1H-pyrazolo(4,3-d)pyrimidine-3-yl)-1,4-anhydro-D-ribitol cyclic 3',5'-(hydrogen phosphate)
- formycin 3',5'-cyclic phosphate
- DTXSID901108919
- D-Ribitol, 1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic 3,5-(hydrogen phosphate), (S)-
- (4aR,6S,7S,7aS)-6-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda(5)-furo[3,2-d][1,3,2]dioxaphosphinin-2-one
- formycin cyclic 3',5'-phosphate
- CHEBI:131188
- formycin A 3',5'-cyclic phosphate
- Q27224958
- 54532-48-8
-
- Inchi: 1S/C10H12N5O6P/c11-10-6-4(12-2-13-10)5(14-15-6)9-7(16)8-3(20-9)1-19-22(17,18)21-8/h2-3,7-9,16H,1H2,(H,14,15)(H,17,18)(H2,11,12,13)/t3-,7-,8-,9+/m1/s1
- Chiave InChI: IFHPFJUCYLXWOT-KSYZLYKTSA-N
- Sorrisi: P1(=O)(O)OC[C@@H]2[C@H]([C@H]([C@H](C3=C4C(C(N)=NC=N4)=NN3)O2)O)O1
Proprietà calcolate
- Massa esatta: 329.053
- Massa monoisotopica: 329.053
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 22
- Conta legami ruotabili: 1
- Complessità: 498
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 166A^2
- XLogP3: -2.9
D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI) Letteratura correlata
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
54532-48-8 (D-Ribitol,1-C-(7-amino-1H-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydro-, cyclic3,5-(hydrogen phosphate), (S)- (9CI)) Prodotti correlati
- 56-65-5(Adenosine 5'-Triphosphate)
- 61-19-8(Adenosine monophosphate)
- 18422-05-4(Adenosine 5'-monophosphate monohydrate)
- 51963-61-2(Adenosine 5'-Triphosphate Disodium Salt Trihydrate, Crystallized)
- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)
- 60-92-4(Cyclic AMP)
- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)
- 75607-67-9(Fludarabine phosphate)
- 58-64-0(Adenosine 5'-Diphosphate)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso